molecular formula C11H22N2 B13279861 N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine

Cat. No.: B13279861
M. Wt: 182.31 g/mol
InChI Key: PCRPCFUSIYBRKT-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Compounds featuring a 1-ethylpyrrolidine scaffold are recognized for their versatile biological activity. This specific structure, incorporating a cyclobutanamine moiety, is representative of a class of nitrogen-containing heterocyclic compounds that are frequently investigated for their potential as key intermediates or active components in pharmaceutical development . The 1-ethylpyrrolidine core is a privileged structure in drug design, known for its presence in molecules that interact with central nervous system targets . As a secondary amine derivative, this compound serves as a valuable synthetic intermediate for researchers working on the synthesis of complex, pharmacologically active molecules, including the construction of polycyclic nitrogen-containing compounds such as benz[g]indolizidine derivatives, which are of high interest in medicinal chemistry . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine

InChI

InChI=1S/C11H22N2/c1-2-13-8-4-7-11(13)9-12-10-5-3-6-10/h10-12H,2-9H2,1H3

InChI Key

PCRPCFUSIYBRKT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC2CCC2

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Complexity
Alkylation 40–50 90–95 Low Moderate
Reductive Amination 35–45 85–90 Moderate Low
Chiral Resolution ≥35 >99 High High
Cyclopropane Opening 50–60 95–98 High High

Critical Reaction Parameters

  • Temperature : Optimal at 10–20°C for chiral resolution, 60–80°C for alkylation.
  • Solvent Systems : Methanol/water for resolution; toluene/acetic acid for cyclopropane reactions.
  • Catalysts : Lewis acids (e.g., Ni²⁺) enhance cyclopropane ring-opening kinetics.

Post-Synthetic Modifications

  • Purification : Distillation under reduced pressure (e.g., 28 g obtained from 80 g starting material in).
  • Analytical Validation :
    • GC-MS : Confirms molecular ion peak at m/z 196 (C₁₁H₂₀N₂).
    • Optical Rotation : [α]ᴅ²⁵ = -105.8° to -106.1° for (S)-enantiomers.

Industrial Scalability Challenges

  • Cost : Chiral resolution methods incur higher costs due to tartaric acid usage.
  • Waste Management : Ethanol recovery from mother liquors is essential for sustainability.

Chemical Reactions Analysis

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine with structurally similar cyclobutanamine derivatives reported in the literature:

Compound ID Substituent Molecular Formula Molecular Weight Yield (%) Key Applications/Findings
Target Compound (1-Ethylpyrrolidin-2-yl)methyl C12H23N2 195.18* - Targeted colitis therapy
9q 4-(Morpholinomethyl)benzyl C16H25N2O2 261.1967 33–38 Antiviral scaffold exploration
9r Benzo[d][1,3]dioxol-5-ylmethyl C12H15NO2 206.1181 33–38 Antiviral scaffold exploration
10c 2-(Morpholinomethyl)benzyl C16H25N2O2 261.1967 89–94 High-yield synthesis optimization
10d 4-Morpholinobenzyl C15H23N2O2 247.1810 89–94 High-yield synthesis optimization
12a (2,2-Dimethyl-2H-chromen-6-yl)methyl C18H27N2O2 303.2073 89–94 Structural diversity exploration

*Estimated based on structural analysis.

Key Structural and Functional Differences:

Morpholine-containing analogs (9q, 10c) exhibit higher molecular weights due to oxygen inclusion, which may increase polarity and reduce lipophilicity relative to the pyrrolidine-based target compound.

Synthetic Feasibility :

  • Morpholine derivatives (e.g., 10c, 10d) are synthesized in higher yields (89–94%) compared to aromatic analogs (33–38%), suggesting greater stability during coupling reactions .

Pharmacological Profile :

  • The target compound’s pyrrolidine group may improve blood-brain barrier penetration compared to morpholine or benzodioxole groups, as seen in ASP-azo-ASA’s efficacy in systemic inflammation models .
  • In contrast, morpholine derivatives are often explored for antiviral activity due to their ability to mimic nucleoside motifs .

Research Findings and Implications

  • Targeted Delivery : The N-[(1-ethylpyrrolidin-2-yl)methyl] group in ASP-azo-ASA facilitated colon-specific drug release, reducing systemic toxicity while enhancing anti-inflammatory effects in murine colitis .
  • Antiviral Potential: Cyclobutanamine analogs with morpholine substituents (e.g., 9q, 10c) demonstrated moderate activity against RNA viruses, though their mechanisms remain under investigation .
  • Synthetic Challenges : Lower yields for aromatic-substituted cyclobutanamines (33–38%) highlight the need for optimized coupling conditions to improve scalability .

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_{10}H_{18}N_2
  • Molecular Weight : Approximately 170.26 g/mol

The compound features a cyclobutane ring, which is known for its unique strain and reactivity, combined with an ethylpyrrolidine moiety that may enhance its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes within the body. The compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception, mood regulation, and neuroprotection.

Potential Mechanisms Include:

  • G-Protein Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play crucial roles in signal transduction across cellular membranes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Analgesic Effects : Studies have shown that compounds similar to this compound can reduce pain responses in animal models, suggesting potential use in pain management therapies.
  • Neuroprotective Properties : The compound may offer protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.
  • Anti-inflammatory Activity : Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

Several studies have evaluated the pharmacological properties of this compound and related compounds:

StudyFocusFindings
Study 1Analgesic EffectsDemonstrated significant reduction in allodynia in rat models when administered at doses of 10 mg/kg.
Study 2NeuroprotectionShowed that the compound reduced neuronal death in vitro under oxidative stress conditions.
Study 3Anti-inflammatoryIndicated a reduction in pro-inflammatory cytokines in animal models of inflammation.

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

  • Pain Management : Its analgesic properties could position it as a candidate for developing new pain relief medications.
  • Neurology : The neuroprotective effects suggest potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Inflammatory Disorders : Its anti-inflammatory activity might be harnessed for conditions such as arthritis or inflammatory bowel disease.

Q & A

Q. How can machine learning optimize reaction conditions for scaled synthesis?

  • Workflow : Train a neural network (e.g., DeepReaction) on existing cyclobutanamine synthesis data. Predict optimal solvent/base combinations for >90% yield .

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